molecular formula C27H27N5O2S B302440 N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

Cat. No. B302440
M. Wt: 485.6 g/mol
InChI Key: PHZCBWHZCWUIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMOTB-TzPh-BM and is synthesized through a specific method that involves several steps.

Mechanism of Action

The mechanism of action of DMOTB-TzPh-BM involves the inhibition of certain enzymes, including proteasomes and kinases. Proteasomes play an essential role in the degradation of proteins, and the inhibition of proteasomes can lead to the accumulation of misfolded proteins and cell death. Kinases are enzymes that play a critical role in various cellular processes, including cell growth and division. The inhibition of kinases can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DMOTB-TzPh-BM has been shown to have several biochemical and physiological effects. This compound has been found to induce cell death in cancer cells by inhibiting proteasomes and kinases. Additionally, DMOTB-TzPh-BM has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DMOTB-TzPh-BM has several advantages for lab experiments, including its ability to inhibit proteasomes and kinases, making it a useful tool for studying these enzymes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, DMOTB-TzPh-BM also has limitations, including its complex synthesis method, which requires expertise in organic chemistry. Additionally, this compound is relatively expensive and may not be readily available in all research labs.

Future Directions

There are several future directions for the study of DMOTB-TzPh-BM. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to explore the potential use of DMOTB-TzPh-BM in the treatment of inflammatory diseases. Finally, more research is needed to understand the long-term effects of this compound and its potential side effects.
Conclusion:
DMOTB-TzPh-BM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, including proteasomes and kinases. DMOTB-TzPh-BM has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. While this compound has several advantages for lab experiments, including its well-understood mechanism of action, it also has limitations, including its complex synthesis method and relatively high cost. Overall, DMOTB-TzPh-BM has shown promising results in preclinical studies and has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of DMOTB-TzPh-BM involves several steps, including the condensation of 4-methylbenzoyl chloride with 3-aminophenylboronic acid, followed by the reaction of the resulting product with 2,4-dimethylaniline. The next step involves the reaction of the resulting product with 2-bromoethyl sulfide, followed by the reaction with sodium azide to form the triazole ring. Finally, the compound is treated with a reducing agent to form the thiol group. The overall synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

DMOTB-TzPh-BM has shown potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, including proteasomes and kinases. DMOTB-TzPh-BM has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been used in the development of new drugs and has shown promising results in preclinical studies.

properties

Product Name

N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

Molecular Formula

C27H27N5O2S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[3-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C27H27N5O2S/c1-17-8-11-20(12-9-17)26(34)28-22-7-5-6-21(15-22)25-30-31-27(32(25)4)35-16-24(33)29-23-13-10-18(2)14-19(23)3/h5-15H,16H2,1-4H3,(H,28,34)(H,29,33)

InChI Key

PHZCBWHZCWUIPL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=C(C=C(C=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.